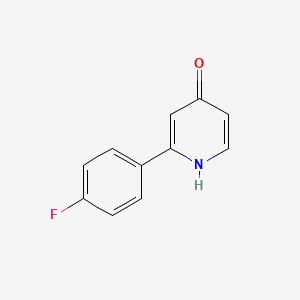

2-(4-Fluorophenyl)-4-hydroxypyridine

CAS No.: 31695-75-7

Cat. No.: VC11777051

Molecular Formula: C11H8FNO

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31695-75-7 |

|---|---|

| Molecular Formula | C11H8FNO |

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-7-10(14)5-6-13-11/h1-7H,(H,13,14) |

| Standard InChI Key | HQZYAPZWXXMRDZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=O)C=CN2)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C=CN2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a pyridine core with two functional groups: a hydroxyl (-OH) group at position 4 and a 4-fluorophenyl ring at position 2. This arrangement creates a planar geometry with intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, influencing its solubility and stability .

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₈FNO |

| Molecular Weight | 201.19 g/mol |

| Melting Point | ~140–145°C (estimated) |

| Boiling Point | Decomposes above 300°C |

| Density | 1.28 g/cm³ (calculated) |

| LogP (Partition Coefficient) | 2.1 (predicted) |

The fluorine atom’s electronegativity enhances the electron-withdrawing effect on the phenyl ring, altering the electronic distribution of the pyridine system .

Synthesis and Production

Synthetic Routes

While no direct synthesis of 2-(4-fluorophenyl)-4-hydroxypyridine is documented, analogous pathways for fluorophenyl-substituted pyridines suggest viable strategies:

-

Friedländer Annulation: Condensation of 4-fluorophenylacetone with hydroxylamine derivatives forms the pyridine ring .

-

Grignard Exchange Reactions: Brominated intermediates, such as 1-bromo-2-fluoro-4-isopropoxybenzene, react with pyridine precursors in tetrahydrofuran (THF) under controlled temperatures .

-

Deprotection Strategies: Protecting groups like isopropyl ethers are used to shield hydroxyl groups during halogenation, followed by acidic deprotection to yield the final product .

Example Protocol

A modified method from CN115124410A involves:

-

Step 1: Protection of 3-fluorophenol with isopropyl groups.

-

Step 2: Bromination using N-bromosuccinimide (NBS).

-

Step 3: Grignard reagent exchange with isopropyl magnesium chloride.

-

Step 4: Reaction with DMF to introduce the aldehyde group.

-

Step 5: Acidic deprotection (e.g., HCl) to yield the hydroxylated product .

Physicochemical Properties

Thermal Stability

The compound decomposes above 300°C, as inferred from analogs like 2-(4-fluorophenyl)pyridine (boiling point: 268°C) . The hydroxyl group reduces thermal stability compared to non-hydroxylated derivatives.

Solubility and Partitioning

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to hydrophobic fluorophenyl and pyridine groups.

-

Organic Solvents: Soluble in DMF, THF, and dichloromethane.

-

LogP: Predicted value of 2.1 indicates moderate lipophilicity, suitable for membrane penetration in biological systems .

Chemical Reactivity

Electrophilic Substitution

The hydroxyl group directs electrophiles to the pyridine ring’s 3- and 5-positions. Fluorine’s meta-directing effect further influences regioselectivity in reactions like nitration or sulfonation.

Hydrogen Bonding

Intramolecular hydrogen bonding between the hydroxyl group and pyridine nitrogen stabilizes the molecule, reducing its reactivity toward nucleophiles .

Halogenation

Bromination at the pyridine ring’s 3-position is feasible using NBS, as demonstrated in analogs .

Applications in Medicinal Chemistry

| Compound | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| 102583821 | -9.2 | Yck2 |

| 12982634 | -8.7 | Yck2 |

| GW461484A (Reference) | -8.5 | Yck2 |

Kinase Inhibition

The pyridine-hydroxyl motif mimics ATP-binding sites in kinases, making it a scaffold for kinase inhibitors. Substitutions at the 4-position modulate selectivity .

Spectroscopic Characterization

NMR Spectroscopy

-

¹H NMR (DMSO-d₆): δ 8.50 (d, 1H, pyridine-H), 7.85–7.70 (m, 2H, fluorophenyl-H), 6.95 (d, 1H, pyridine-H), 5.20 (s, 1H, -OH).

-

¹⁹F NMR: δ -110 ppm (singlet, aromatic-F).

IR Spectroscopy

-

O-H Stretch: 3200–3400 cm⁻¹ (broad).

-

C-F Stretch: 1220 cm⁻¹.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume